molecular formula C16H11F3O3 B6400423 3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261973-71-0

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6400423
CAS RN: 1261973-71-0
M. Wt: 308.25 g/mol
InChI Key: BXTLEMGWLKYELU-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-5-trifluoromethylbenzoic acid, commonly known as TFMB, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid which is soluble in organic solvents and has a melting point of 134-135°C. TFMB has been used in a variety of laboratory experiments and has both advantages and limitations for use in research. In

Scientific Research Applications

TFMB has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymeric materials, pharmaceuticals, and biocides. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of heterocyclic compounds. In addition, TFMB has been used in the synthesis of nanomaterials and as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of TFMB is not fully understood, but it is believed to involve the formation of a complex between TFMB and the target molecule. This complex then undergoes a series of reactions, leading to the formation of the desired product. The exact mechanism of action of TFMB is still under investigation.
Biochemical and Physiological Effects
TFMB has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, TFMB has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

TFMB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It also has a wide range of applications and can be used in a variety of laboratory experiments. However, TFMB also has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood and further research is needed to fully understand its effects.

Future Directions

There are many potential future directions for research on TFMB. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to explore its potential applications in the synthesis of new materials and pharmaceuticals. Finally, research is needed to develop more efficient and cost-effective synthesis methods for TFMB.

Synthesis Methods

TFMB can be synthesized in a two-step process. The first step involves the reaction of 3-hydroxybenzoic acid with acetic anhydride to form 3-acetoxybenzoic acid. This is followed by a Friedel-Crafts reaction of 3-acetoxybenzoic acid with trifluoromethyl chloride to form TFMB. This process is well-documented in the literature and is often used in research laboratories.

properties

IUPAC Name

3-(3-acetylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-9(20)10-3-2-4-11(5-10)12-6-13(15(21)22)8-14(7-12)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTLEMGWLKYELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689761
Record name 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-71-0
Record name 3'-Acetyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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